molecular formula C13H15FN2 B7593585 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile

3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile

Cat. No. B7593585
M. Wt: 218.27 g/mol
InChI Key: DHBJVWYBLHVWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile, also known as FMIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMIQ is a derivative of isoquinoline, a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves its binding to dopamine D2 receptors in the brain, which modulates the release of dopamine and other neurotransmitters. This modulation of neurotransmitter release is thought to underlie the therapeutic effects of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in the treatment of neurological and mood disorders.
Biochemical and physiological effects:
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of dopamine reuptake, and the activation of certain signaling pathways in the brain. These effects are thought to contribute to the therapeutic actions of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in the treatment of neurological and mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in lab experiments is its high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in neurological and mood disorders. However, one limitation of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile, including:
1. Further investigation of its therapeutic potential in the treatment of neurological and mood disorders.
2. Development of more efficient synthesis methods for 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile.
3. Exploration of its potential as a tool for studying dopamine D2 receptors and other neurotransmitter systems in the brain.
4. Investigation of its potential as a lead compound for the development of new drugs with improved therapeutic properties.

Synthesis Methods

The synthesis of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves the reaction of 6-fluoro-1-methyl-3,4-dihydroisoquinoline with acrylonitrile in the presence of a palladium catalyst. The resulting product is a white solid with a melting point of 136-138°C.

Scientific Research Applications

3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has a high affinity for dopamine D2 receptors, which are implicated in the pathogenesis of these disorders. 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.

properties

IUPAC Name

3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c1-10-13-4-3-12(14)9-11(13)5-8-16(10)7-2-6-15/h3-4,9-10H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBJVWYBLHVWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1CCC#N)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile

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